molecular formula C13H22O6 B14374597 Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol CAS No. 89398-43-6

Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol

Cat. No.: B14374597
CAS No.: 89398-43-6
M. Wt: 274.31 g/mol
InChI Key: PZSRTBMLTQTMSS-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[421]non-7-ene-1,6-diol is a chemical compound that combines the properties of acetic acid and a bicyclic structure The bicyclo[421]non-7-ene-1,6-diol moiety is a unique structure that is often found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve heating the reactants in a solvent such as toluene or xylene at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated bicyclic alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or sodium methoxide to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated bicyclic alcohols.

    Substitution: Substituted bicyclic derivatives.

Scientific Research Applications

Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.

    Bicyclo[2.2.1]heptane: A smaller bicyclic compound with a different ring size.

    Norbornane: A bicyclic compound with a similar structure but different functional groups.

Uniqueness

Acetic acid;bicyclo[421]non-7-ene-1,6-diol is unique due to its specific combination of acetic acid and bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89398-43-6

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol

InChI

InChI=1S/C9H14O2.2C2H4O2/c10-8-3-1-2-4-9(11,7-8)6-5-8;2*1-2(3)4/h5-6,10-11H,1-4,7H2;2*1H3,(H,3,4)

InChI Key

PZSRTBMLTQTMSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2(CC(C1)(C=C2)O)O

Origin of Product

United States

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